Methyl (R)-(-)-3-hydroxybutyrate is a chiral monocarboxylic acid with the chemical formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol. It exists as a clear, colorless liquid and is recognized for its role in various metabolic processes. This compound is an ester derived from the reaction of 3-hydroxybutyric acid and methanol, often used in biochemical applications due to its optically active nature. Methyl (R)-(-)-3-hydroxybutyrate is particularly notable for its involvement in the synthesis of poly-3-hydroxybutyrate, a biopolymer utilized in biodegradable plastics and other materials .
Currently, there is no extensive research on the specific mechanism of action of D-MBH in biological systems. However, its potential applications might involve its role as a precursor for the synthesis of PHAs, which are bioplastics produced by some bacteria []. PHAs have applications in sustainable materials development.
Methyl (R)-(-)-3-hydroxybutyrate, also known as D-3-hydroxybutyric acid methyl ester, is a chiral organic molecule with the chemical formula C5H10O3. It exists in both L and D forms, but the D-enantiomer (R-enantiomer) is particularly relevant in scientific research.
Several methods exist for synthesizing Methyl (R)-(-)-3-hydroxybutyrate, including enzymatic methods and chemical synthesis using various chiral starting materials. [Source: Sigma-Aldrich product page for Methyl (R)-3-hydroxybutyrate, ]
The molecule possesses specific chemical properties relevant for research applications, including its:
Methyl (R)-(-)-3-hydroxybutyrate finds applications in various scientific research fields, including:
Methyl (R)-(-)-3-hydroxybutyrate exhibits several biological activities:
The synthesis of methyl (R)-(-)-3-hydroxybutyrate can be accomplished through various methods:
Methyl (R)-(-)-3-hydroxybutyrate has diverse applications across several fields:
Studies on the interactions of methyl (R)-(-)-3-hydroxybutyrate with biological systems reveal several insights:
Methyl (R)-(-)-3-hydroxybutyrate shares structural similarities with other compounds but possesses unique properties that distinguish it:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 3-hydroxybutanoate | C₅H₁₀O₃ | Non-chiral version; lacks optical activity |
3-Hydroxybutyric acid | C₄H₈O₃ | Directly involved in energy metabolism; not an ester |
Ethyl 3-hydroxybutanoate | C₆H₁₂O₃ | Ethyl ester; different alkyl group affecting solubility |
Poly(3-hydroxybutyrate) | (C₄H₈O₃)n | Biopolymer form; used for biodegradable plastics |
Methyl (R)-(-)-3-hydroxybutyrate's unique chiral configuration contributes to its specific biological activities and applications, setting it apart from its non-chiral counterparts and derivatives. Its role in metabolic processes and potential therapeutic uses further highlight its significance in both research and application contexts.
Corrosive;Irritant